REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1(C(O)=O)[CH:8]=[CH:7][CH:6]=[CH:5][NH:4]1.B.C1C[O:16][CH2:15]C1>CO>[CH3:1][S:2][C:3]1[C:8]([CH2:15][OH:16])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material on silica gel (20% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 278 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |